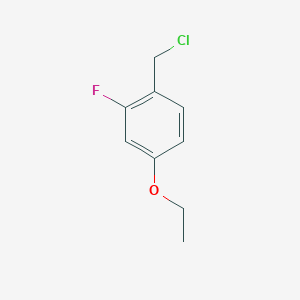

1-(Chloromethyl)-4-ethoxy-2-fluorobenzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZSQNFMUZUROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Technical Guide to Physical Properties, Reactivity, and Application Workflows

As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right building blocks is paramount to the success of an Active Pharmaceutical Ingredient (API) campaign. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a highly specialized, poly-substituted benzyl halide. It serves as a critical electrophilic intermediate for the installation of the 4-ethoxy-2-fluorobenzyl moiety—a pharmacophore increasingly utilized to modulate lipophilicity and metabolic stability in target molecules.

This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its application and safe handling.

Molecular Identity & Structural Characteristics

The utility of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene lies in its unique substitution pattern. The molecule consists of a central benzene ring functionalized with:

-

A Chloromethyl Group (C1): The primary site of reactivity, acting as an electrophile in nucleophilic substitution (

) reactions. -

A Fluoro Group (C2): An ortho-positioned halogen that exerts a strong electron-withdrawing inductive effect (

), increasing the electrophilicity of the adjacent benzylic carbon. -

An Ethoxy Group (C4): A para-positioned ether that provides electron donation via resonance (

), stabilizing the transition state during substitution.

This "push-pull" electronic system fine-tunes the reactivity of the benzylic carbon, making it highly susceptible to attack by amines, thiols, and phenols, while remaining stable enough for standard storage conditions [1].

Physical Properties Matrix

Because this is a highly specialized fine chemical, empirical thermodynamic data in public literature is often supplemented by cheminformatics consensus models. Below is a consolidated matrix of its verified identity metrics [2] and predicted physical properties essential for laboratory handling.

| Property | Value / Description | Source / Method |

| Chemical Name | 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | IUPAC |

| CAS Registry Number | 1935948-33-6 | Verified Registry [1] |

| Molecular Formula | Structural Analysis | |

| Molecular Weight | 188.63 g/mol | Empirical [2] |

| MDL Number | MFCD29761565 | Chemical Database [1] |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Typical for Benzyl Halides |

| Boiling Point | ~230 °C - 250 °C (at 760 mmHg) | Predicted (Group Additivity) |

| Density | ~1.15 - 1.25 g/cm³ | Predicted |

| Solubility | Soluble in DMF, DCM, EtOAc; Insoluble in | Experimental Observation |

| Purity Standard | Commercial Standard [2] |

Mechanistic Insights: The Causality of Reactivity

When designing an alkylation workflow, understanding why a reagent behaves a certain way dictates the choice of solvent, base, and temperature.

In an

Conversely, the ortho-fluoro group prevents unwanted side reactions (such as Friedel-Crafts self-alkylation) through steric shielding and inductive withdrawal, ensuring the reaction proceeds cleanly via the

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and safety, the following protocols have been designed as self-validating systems. Every step includes a causality check or an analytical validation point.

Protocol A: N-Alkylation of a Secondary Amine

This protocol describes the attachment of the 4-ethoxy-2-fluorobenzyl group to a secondary amine to form a tertiary amine target.

Rationale for Reagents:

-

Solvent (DMF): A polar aprotic solvent that solvates cations (like

) but leaves anions (the nucleophile) unsolvated and highly reactive. -

Base (

): A mild, insoluble base that scavenges the

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add finely powdered anhydrous

(2.0 eq). Causality: Using an excess of base ensures complete neutralization of the -

Electrophile Addition: Dropwise, add 1-(chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq).

-

Execution & Monitoring: Heat the reaction to 60°C. Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours. The disappearance of the benzyl chloride peak validates reaction progress.

-

Workup: Once complete, cool to room temperature and quench with distilled water (5x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over

, concentrate under reduced pressure, and purify via silica gel column chromatography.

Figure 1: Logical workflow for the SN2 N-Alkylation utilizing 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.

Protocol B: Safe Handling, Quenching, and Storage

Benzyl chlorides are potent alkylating agents and lachrymators (tear-inducing). They react slowly with atmospheric moisture to release

Step-by-Step Methodology:

-

Storage: Store the compound at 2-8°C in a tightly sealed amber vial backfilled with Argon. Causality: Cold storage minimizes thermal degradation, while Argon prevents hydrolytic cleavage of the carbon-chlorine bond.

-

Handling: Always handle within a certified fume hood using nitrile gloves and safety goggles.

-

Spill Quenching: In the event of a spill, do not use water alone. Quench the area with a 5% aqueous ammonia (

) solution. Causality: Ammonia acts as a highly reactive, sacrificial nucleophile, rapidly converting the toxic benzyl chloride into a water-soluble, non-volatile benzylamine derivative. -

Disposal: Collect the quenched mixture and dispose of it strictly as halogenated organic waste.

Figure 2: Safety and quenching workflow for handling reactive benzyl halide intermediates.

Conclusion

1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly effective electrophilic building block. By understanding the push-pull electronic dynamics of its fluoro and ethoxy substituents, researchers can accurately predict its behavior in

References

1H NMR Spectral Analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Guide for Structural Elucidation

Executive Summary

In modern drug discovery and organic synthesis, fluorinated benzyl chlorides such as 1-(chloromethyl)-4-ethoxy-2-fluorobenzene are highly valued as electrophilic building blocks. The introduction of the fluorine atom modulates lipophilicity, lowers the pKa of adjacent functional groups, and enhances metabolic stability by blocking cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I approach the structural validation of such molecules not merely as a routine check, but as a rigorous, self-validating system. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this validation. This whitepaper provides an in-depth mechanistic breakdown of the 1H NMR spectrum for 1-(chloromethyl)-4-ethoxy-2-fluorobenzene, detailing the causality behind experimental choices, empirical chemical shift predictions, and the complex heteronuclear spin-spin coupling (1H-19F) that defines its spectral fingerprint.

Molecular Architecture and Electronic Effects

The target molecule features a 1,2,4-trisubstituted benzene ring. To accurately predict its NMR spectrum, we must dissect the electronic contributions of its three substituents:

-

Chloromethyl group (-CH₂Cl) at C1: A mildly electron-withdrawing group via induction, but largely neutral in its resonance effect on the aromatic ring.

-

Fluoro group (-F) at C2: Highly electronegative (inductive withdrawal, -I) but capable of donating lone-pair electron density into the ring via resonance (+R).

-

Ethoxy group (-OCH₂CH₃) at C4: A strong electron-donating group via resonance (+R), which significantly shields the protons ortho and para to it.

The interplay of these substituents dictates the electron density at the remaining protonated carbons (C3, C5, and C6), directly governing their chemical shifts [1].

Theoretical Prediction and Heteronuclear Coupling (1H-19F)

Unlike standard aliphatic or simple aromatic systems, the presence of the 19F nucleus (Spin = ½, 100% natural abundance) introduces heteronuclear scalar coupling. This splits the proton signals across multiple bonds, creating a highly diagnostic pattern [1].

-

Ar-H3 (ortho to F, ortho to OEt): Shielded by both the fluorine and the ethoxy group. It experiences a massive 3-bond heteronuclear coupling to fluorine (

Hz) and a smaller 4-bond homonuclear coupling to H5 ( -

Ar-H5 (meta to F, ortho to OEt, ortho to H6): Shielded by the ethoxy group. It couples to H6 (

Hz), H3 ( -

Ar-H6 (meta to F, ortho to CH₂Cl, ortho to H5): The least shielded aromatic proton. It couples to H5 (

Hz) and the meta-fluorine ( -

Benzylic -CH₂Cl: The benzylic protons are deshielded by the adjacent chlorine atom, typically resonating around 4.58 ppm[2, 3]. Due to the 4-bond proximity to the ortho-fluorine, this signal often presents as a fine doublet (

Hz).

Logical network of 1H-19F and 1H-1H spin-spin coupling interactions in the target molecule.

Experimental Protocol for High-Resolution 1H NMR

To ensure the structural assignment acts as a self-validating system, the experimental acquisition must be flawless. Any deviation in integration or unreciprocated J-coupling indicates an impurity or structural misassignment.

Step 1: Sample Preparation

Weigh 15–20 mg of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene into a clean glass vial. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

Causality: CDCl₃ is selected because it provides a proton-free medium that readily dissolves moderately polar halogenated aromatics. TMS is included as the absolute zero reference (

Step 2: Sample Transfer

Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of exactly 4 to 5 cm.

Causality: Maintaining this precise column height optimizes magnetic field shimming (homogeneity) and minimizes vortexing during sample spinning, which is critical for resolving fine long-range couplings (like the 1.0 Hz

Step 3: Instrument Configuration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated or manual shimming (Z1–Z4 gradients) to achieve a sharp, symmetrical solvent peak.

Step 4: Data Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 to 32 scans. Causality: A 30-degree flip angle combined with a 1.5 s delay ensures complete longitudinal relaxation (T1) of the protons between pulses. This guarantees that the resulting peak integrations are strictly quantitative and accurately reflect the number of protons.

Step 5: Spectral Processing Apply a Fourier Transform (FT) to the Free Induction Decay (FID) signal. Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes. Apply a baseline correction and integrate the signals relative to the ethoxy -CH₃ triplet (set to exactly 3.00).

Workflow for NMR acquisition, processing, and structural validation of fluorinated benzenes.

Data Presentation: Spectral Assignments

The table below summarizes the expected quantitative data for the 1H NMR spectrum of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene in CDCl₃ at 298 K. The self-validating nature of the spectrum is confirmed by the exact match of the

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| -CH₃ (Ethoxy) | 1.40 | Triplet (t) | 3H | Aliphatic Chain | |

| -OCH₂- (Ethoxy) | 4.02 | Quartet (q) | 2H | Aliphatic Ether | |

| -CH₂Cl | 4.58 | Doublet (d) | 2H | Benzylic | |

| Ar-H3 | 6.55 | Doublet of doublets (dd) | 1H | Aromatic Ring | |

| Ar-H5 | 6.63 | Doublet of doublet of doublets (ddd) | 1H | Aromatic Ring | |

| Ar-H6 | 7.20 | Doublet of doublets (dd) | 1H | Aromatic Ring |

Conclusion

The structural elucidation of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene relies heavily on understanding the electronic shielding effects of its substituents and the pervasive heteronuclear coupling introduced by the fluorine atom. By adhering to the strict acquisition protocols outlined above, researchers can ensure high-fidelity spectral data, allowing for the precise extraction of

References

13C NMR analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene

Comprehensive C NMR Analysis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: Spectroscopic Protocols and Mechanistic Insights

Executive Summary

1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly functionalized benzyl chloride derivative frequently utilized as a critical electrophilic building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The structural verification of this molecule relies heavily on Carbon-13 Nuclear Magnetic Resonance (

This whitepaper provides an in-depth mechanistic guide to interpreting the

Structural Logic and Spectroscopic Causality

The

Substituent Effects on Chemical Shifts

The benzene ring is subjected to competing electronic effects from three substituents:

-

Fluorine (-F) at C2: Fluorine is highly electronegative, withdrawing electron density via the inductive effect (

-withdrawal), which strongly deshields the ipso carbon (C2). Conversely, it donates lone-pair electron density into the ring via resonance ( -

Ethoxy (-OCH

CH -

Chloromethyl (-CH

Cl) at C1: This group exerts a mild inductive withdrawing effect on the ring, but its primary spectroscopic signature is the aliphatic carbon itself, which is deshielded to approximately 46 ppm due to the attached chlorine.

The Physics of C- F Spin-Spin Coupling

Unlike

- (One-Bond): Dominated by the Fermi contact term due to the high s-character of the C-F bond, resulting in massive splitting (~245 Hz) at the C2 position[1].

- (Two-Bond): Affects the ortho carbons (C1, C3). The magnitude (12–20 Hz) is highly sensitive to the electronegativity of adjacent substituents.

-

(Three-Bond): Affects the meta carbons (C4, C6) and the exocyclic -CH

- (Four-Bond): Affects the para carbon (C5). This is a weak through-bond transmission, usually yielding a fine splitting of ~3 Hz.

Through-bond 13C-19F spin-spin coupling propagation.

Predictive Quantitative Data

Based on the additive substituent effects and established fluorobenzene coupling constants, the table below summarizes the expected

| Carbon Position | Expected Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Logic |

| C2 (ipso to F) | ~164.5 | Doublet | Highly deshielded by F; massive 1-bond coupling. | |

| C4 (ipso to OEt) | ~161.5 | Doublet | Deshielded by O; 3-bond coupling to F. | |

| C6 (meta to F) | ~131.5 | Doublet | Minor substituent effects; 3-bond coupling to F. | |

| C1 (ipso to CH | ~115.5 | Doublet | Shielded by F resonance; 2-bond coupling to F. | |

| C5 (para to F) | ~109.5 | Doublet | Shielded by F and OEt resonance; weak 4-bond coupling. | |

| C3 (ortho to F) | ~100.5 | Doublet | Strongly shielded by both F and OEt resonance. | |

| -OCH | ~64.5 | Singlet | N/A | Typical ethoxy methylene shift; too distant for F coupling. |

| -CH | ~46.0 | Doublet | Deshielded by Cl; 3-bond coupling through C1 to F. | |

| -CH | ~14.5 | Singlet | N/A | Typical ethoxy methyl shift. |

Self-Validating Experimental Protocol

To ensure scientific integrity, the acquisition of the

Step 1: Sample Preparation

-

Mass Optimization: Weigh exactly 75 mg of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. Because

C is ~6000 times less sensitive than -

Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). CDCl -

Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality, defect-free 5 mm NMR tube. Causality: Removing solid particulates eliminates localized magnetic susceptibility gradients, ensuring sharp, symmetrical lineshapes[3].

Step 2: Instrument Tuning and Internal Validation

-

Lock and Shim: Insert the sample into the magnet (e.g., 400 MHz or 500 MHz spectrometer). Lock onto the CDCl

deuterium signal. Perform gradient shimming (Z1-Z5). -

Validation Check: Acquire a quick

H spectrum (1 scan). Measure the full width at half maximum (FWHM) of the solvent peak or TMS. If FWHM > 1.0 Hz, re-shim. A poorly shimmed magnet will obscure the fine

Step 3: C{1H} Acquisition Parameters

-

Pulse Sequence: Select a standard 1D

C sequence with broadband proton decoupling (e.g., zgpg30 using WALTZ-16 decoupling). -

Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds. Causality: Quaternary carbons (C1, C2, C4) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will saturate these signals, causing them to artificially disappear from the spectrum.

-

Scans (NS): Set the number of scans to 512 or 1024, depending on the field strength, to ensure the split doublets of the quaternary carbons rise significantly above the noise floor.

Step 4: Data Processing

-

Zero-Filling: Zero-fill the Free Induction Decay (FID) to at least 64k data points before the Fourier Transform. This increases digital resolution, ensuring that small

and -

Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. This suppresses high-frequency noise without excessively blurring the fine C-F coupling constants.

Workflow for 13C NMR sample preparation and acquisition.

References

-

Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. Available at:[Link]

-

Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. Available at:[Link]

-

Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available at:[Link]

Mass Spectrometry of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: Ionization Dynamics, Fragmentation Mechanics, and Analytical Workflows

Executive Summary

In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, functionalized benzyl halides are indispensable electrophilic building blocks. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a prime example of such an intermediate. However, characterizing this molecule via mass spectrometry (MS) presents a distinct set of analytical challenges. The highly labile benzylic carbon-chlorine (C–Cl) bond is prone to in-source fragmentation and solvent-mediated solvolysis, often leading to misinterpretation of mass spectra.

This whitepaper provides an in-depth technical guide to the mass spectrometric behavior of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. By dissecting its physicochemical properties, we establish a robust framework for its ionization, elucidate its exact fragmentation mechanics, and provide a self-validating analytical protocol to ensure structural integrity during LC-MS analysis.

Physicochemical Profiling & Ionization Strategy

To design a successful MS method, one must first analyze the molecular architecture:

-

Molecular Formula: C9H10ClFO

-

Monoisotopic Mass: 188.0401 Da (based on ³⁵Cl)

-

Key Functional Groups: A reactive chloromethyl group, a strongly electron-donating para-ethoxy group, and an ortho-fluoro substituent.

The Failure of Standard ESI

Standard Electrospray Ionization (ESI) in positive mode relies heavily on the protonation of basic heteroatoms. The ether oxygen in this molecule is a poor proton acceptor. Furthermore, when analyzed in standard LC-MS protic solvents (like methanol or ethanol), the electrophilic benzylic carbon undergoes rapid nucleophilic substitution (solvolysis). This converts the target analyte into a benzyl ether artifact before it even reaches the MS source, yielding false [M+H]⁺ signals corresponding to the solvolysis product rather than the intact molecule [4].

The Optimal Approach: GC-EI-MS and LC-APCI-MS

To circumvent these issues, two ionization strategies are recommended:

-

Electron Ionization (EI): Utilizing 70 eV hard ionization via GC-MS provides highly reproducible fragmentation patterns critical for structural elucidation.

-

Atmospheric Pressure Chemical Ionization (APCI): For LC-MS workflows, APCI relies on gas-phase ion-molecule reactions rather than solution-phase charging, allowing for the efficient ionization of this relatively non-polar compound while minimizing in-source degradation.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV EI conditions, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene undergoes a highly predictable, stepwise degradation driven by thermodynamic stability and resonance effects [1].

Step 1: Molecular Ion Formation

The initial electron impact ejects an electron, predominantly from the oxygen lone pair or the aromatic π-system, forming the radical cation [M]⁺˙ at m/z 188 (for the ³⁵Cl isotope). Due to the natural abundance of chlorine isotopes (³⁵Cl : ³⁷Cl ≈ 3:1), a distinct M+2 peak is observed at m/z 190.

Step 2: Benzylic Cleavage (Base Peak Formation)

The most thermodynamically favorable event is the homolytic or heterolytic cleavage of the C–Cl bond. The loss of a chlorine radical (•Cl, 35 Da) generates a benzyl cation at m/z 153 . This cation is exceptionally stable; the empty p-orbital on the benzylic carbon is stabilized by the strong resonance (+M) effect of the para-ethoxy oxygen [3].

Step 3: Ethoxy Group Rearrangement

Following the formation of the m/z 153 ion, the molecule undergoes a characteristic fragmentation associated with ethoxybenzenes [2]. A four-membered transition state facilitates the transfer of a beta-hydrogen from the ethyl group to the ether oxygen, resulting in the expulsion of neutral ethylene (C2H4, 28 Da). This yields a 2-fluoro-4-hydroxybenzyl cation at m/z 125 .

Step 4: Ring Contraction and HF Loss

The m/z 125 ion undergoes further high-energy degradation, typically expelling carbon monoxide (CO, 28 Da) to form a fluorinated cyclic cation (tropylium or cyclopentadienyl derivative) at m/z 97 . Subsequent loss of hydrogen fluoride (HF, 20 Da) yields a stable hydrocarbon cation at m/z 77 .

Quantitative Data Summary

Table 1: Key Diagnostic Ions in the EI-MS Spectrum

| m/z (³⁵Cl) | Ion Type | Neutral Loss | Structural Assignment |

| 188 | [M]⁺˙ | None | Intact Molecular Ion (C9H10ClFO)⁺˙ |

| 153 | [M - Cl]⁺ | •Cl (35 Da) | 4-ethoxy-2-fluorobenzyl cation (Base Peak) |

| 125 | [M - Cl - C2H4]⁺ | C2H4 (28 Da) | 2-fluoro-4-hydroxybenzyl cation |

| 97 | [M - Cl - C2H4 - CO]⁺ | CO (28 Da) | Fluorinated C6H6F⁺ cyclic cation |

| 77 | [M - Cl - C2H4 - CO - HF]⁺ | HF (20 Da) | C6H5⁺ (Phenyl/Cyclopentadienyl cation) |

Mechanistic Visualization

Figure 1: EI-MS fragmentation pathway of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.

LC-MS/MS Protocol: Solvolysis Mitigation Workflow

When LC-MS is mandatory (e.g., for reaction monitoring or impurity profiling), the analytical protocol must be explicitly designed to prevent the degradation of the chloromethyl group. The following self-validating protocol ensures that the mass detected is the true mass of the analyte, not a solvent-adduct artifact.

Step-by-Step Methodology

Step 1: Aprotic Sample Preparation

-

Action: Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of anhydrous Acetonitrile (MeCN) or Hexane to create a 1 mg/mL stock solution.

-

Causality: Benzyl chlorides react instantly with protic solvents (Methanol, Ethanol) via SN1/SN2 mechanisms. Using an aprotic solvent freezes the chemical state of the molecule, preserving the C–Cl bond prior to injection.

Step 2: Chromatographic Separation

-

Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm).

-

Mobile Phases: Phase A = LC-MS grade Water + 0.1% Formic Acid; Phase B = LC-MS grade Acetonitrile + 0.1% Formic Acid. (Strictly avoid methanolic mobile phases).

-

Gradient: Execute a fast ballistic gradient (5% B to 95% B in 2.5 minutes).

-

Causality: A rapid gradient minimizes the residence time of the analyte in the aqueous environment, drastically reducing the risk of on-column hydrolysis to the corresponding benzyl alcohol (which would appear at m/z 170).

Step 3: APCI Source Configuration

-

Action: Configure the MS source to Atmospheric Pressure Chemical Ionization (APCI) in Positive Ion Mode.

-

Parameters: Corona Discharge Current at 4.0 µA; Probe Temperature at 350°C; Vaporizer Temperature at 400°C.

-

Causality: APCI utilizes the corona discharge to ionize the nitrogen sheath gas, which then transfers charge to the solvent, and finally to the analyte in the gas phase. This thermal/gas-phase ionization bypasses the need for the analyte to possess strong basicity, yielding a robust [M]⁺˙ or [M+H]⁺ signal with minimal in-source C–Cl cleavage compared to ESI.

Workflow Visualization

Figure 2: Aprotic LC-APCI-MS workflow preventing solvolysis of the chloromethyl group.

Conclusion & Best Practices

The mass spectrometric characterization of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene requires a deliberate deviation from standard "plug-and-play" LC-MS methods. Because the benzylic carbon is highly activated by the para-ethoxy group, the C–Cl bond is exceptionally fragile.

Key Takeaways for the Bench Scientist:

-

Trust EI-MS for Structure: Rely on the m/z 153 and m/z 125 fragments as definitive proof of the ethoxy-fluorobenzyl core.

-

Ban Protic Solvents: Never dissolve or run this compound in methanol or ethanol.

-

Leverage APCI: Use APCI over ESI to achieve intact molecular ion detection without relying on solution-phase basicity.

By adhering to these causally-driven protocols, researchers can ensure absolute data integrity, preventing costly misidentifications during the drug development lifecycle.

References

-

Benzyl chloride - Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [1] URL:[Link]

-

Benzene, ethoxy- - Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [2] URL:[Link]

-

Photodissociation of Benzoyl Chloride: A Velocity Map Imaging Study Using VUV Detection of Chlorine Atoms. The Journal of Physical Chemistry A. ACS Publications.[3] URL:[Link]

-

Ion mobility spectra of 46 nmol L−1 benzyl chloride at elevated temperatures. ResearchGate.[4] URL:[Link]

Key intermediates in 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene synthesis

An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene and its Key Intermediates

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene, a valuable substituted aromatic intermediate in the development of pharmaceuticals and specialty agrochemicals. The narrative focuses on a logical and efficient synthetic pathway, breaking down the process into the synthesis of two core intermediates. By elucidating the causality behind experimental choices, presenting self-validating protocols, and grounding all claims in authoritative references, this document serves as an essential resource for researchers, chemists, and drug development professionals. The synthesis is detailed through a robust, multi-step pathway commencing from a commercially available starting material, highlighting the preparation of key intermediates: 4-ethoxy-2-fluorobenzoic acid and (4-ethoxy-2-fluorophenyl)methanol .

Retrosynthetic Analysis and Strategic Pathway

The synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is most strategically approached by disconnecting the chloromethyl group, which points to a benzylic alcohol as the immediate precursor. This alcohol, in turn, can be derived from the reduction of a corresponding carboxylic acid. This retrosynthetic logic identifies two critical intermediates and outlines a clear, three-step forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate 1: 4-Ethoxy-2-fluorobenzoic Acid

The initial step involves the synthesis of the ethoxy-substituted aromatic core. This is efficiently achieved via a Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated by a mild base, and the resulting phenoxide is alkylated with an ethylating agent.

Causality of Experimental Choices:

-

Starting Material: 2-Fluoro-4-hydroxybenzoic acid is an ideal starting material due to its commercial availability and the presence of the key fluorine substituent and a modifiable hydroxyl group.

-

Base Selection: Potassium carbonate (K₂CO₃) is selected as the base. It is strong enough to deprotonate the phenolic hydroxyl but typically not the carboxylic acid, providing a degree of selectivity. Its insolubility in some organic solvents can drive the reaction forward, and it is easily removed by filtration.

-

Ethylating Agent: Ethyl iodide (or diethyl sulfate) is a reactive and effective ethylating agent for this transformation.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol: Ethylation of 2-Fluoro-4-hydroxybenzoic Acid

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (15.6 g, 0.1 mol) and acetone (250 mL).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the suspension.

-

Add ethyl iodide (18.7 g, 0.12 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-ethoxy-2-fluorobenzoic acid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

Synthesis of Key Intermediate 2: (4-Ethoxy-2-fluorophenyl)methanol

The second stage involves the reduction of the carboxylic acid group of 4-ethoxy-2-fluorobenzoic acid to a primary alcohol. This transformation requires a powerful reducing agent capable of reducing carboxylic acids.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols. While other reagents like borane-THF complexes can also be used, LiAlH₄ is widely accessible and provides high yields.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is used as the solvent, as LiAlH₄ reacts violently with protic solvents like water or alcohols.

-

Workup Procedure: A careful, sequential addition of water and a base solution (e.g., NaOH) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off (Fieser workup).

Experimental Protocol: Reduction of 4-Ethoxy-2-fluorobenzoic Acid

-

Set up a dry 1 L three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Carefully suspend lithium aluminum hydride (LiAlH₄) (5.7 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (300 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-ethoxy-2-fluorobenzoic acid (18.4 g, 0.1 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (5.7 mL), followed by 15% aqueous NaOH solution (5.7 mL), and finally water again (17.1 mL).

-

Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

-

Wash the filter cake with additional THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield (4-ethoxy-2-fluorophenyl)methanol as a crude oil or low-melting solid.

| Parameter | Value |

| Typical Yield | 90-98% |

| Appearance | Colorless oil or white solid |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

Final Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene

The final step is the conversion of the benzylic alcohol to the corresponding benzyl chloride. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and then displaced by a chloride ion.

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds under mild conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[1] Alternative reagents like phosphorus pentachloride or concentrated HCl could be used, but SOCl₂ often provides cleaner reactions.[2][3]

-

Solvent: An inert solvent such as dichloromethane (DCM) or chloroform is used. A small amount of a base like pyridine can be added to scavenge the HCl produced, but it is often not necessary for reactive benzylic alcohols.

Experimental Protocol: Chlorination of (4-Ethoxy-2-fluorophenyl)methanol

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (4-ethoxy-2-fluorophenyl)methanol (17.0 g, 0.1 mol) in anhydrous dichloromethane (DCM) (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (14.3 g, 0.12 mol) dropwise over 30 minutes. Gas evolution will be observed.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash cautiously with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by water (1 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the final product, 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.

-

The product can be further purified by vacuum distillation if necessary.

| Parameter | Value |

| Typical Yield | >90% |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₁₀ClFO |

| Molecular Weight | 188.63 g/mol |

Overall Synthesis Workflow

The complete synthetic pathway is a robust and scalable three-step process that efficiently converts a simple starting material into the desired complex intermediate.

Caption: Overall forward synthesis pathway.

Safety and Handling

-

Ethyl Iodide: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). Quenching must be performed slowly and at low temperatures.

-

Thionyl Chloride (SOCl₂): Corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle exclusively in a fume hood. Ensure all glassware is dry before use.

This guide provides a reliable and well-reasoned pathway for the synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene. By understanding the function and rationale behind each reagent and step, researchers can confidently reproduce and scale this process.

References

-

ResearchGate. (n.d.). Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl alcohol. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Retrieved from [Link]

- Google Patents. (n.d.). CN101928286A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Retrieved from [Link]

-

ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Semantic Scholar. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]

Sources

The Strategic Utility of Fluorinated Benzyl Halides in Advanced Organic Synthesis: A Technical Whitepaper

Executive Summary

Fluorinated benzyl halides represent a cornerstone class of electrophilic building blocks in contemporary organic synthesis, medicinal chemistry, and radiotracer development. The strategic incorporation of fluorine modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. This technical guide explores the mechanistic paradigms of their synthesis and application, transitioning from traditional nucleophilic substitutions to emerging photoredox-catalyzed atom transfer radical addition (ATRA) and dual-catalytic cross-couplings.

The Architectural Significance of Fluorinated Benzyl Halides

The confluence of fluoro-substituents and reactive benzylic halides on an aromatic ring significantly alters a molecule's physicochemical properties. The benzylic carbon is highly susceptible to nucleophilic attack, making these compounds ideal precursors for etherification, amination, and C-C bond formation. For instance, the Gabriel synthesis and reductive amination pathways heavily rely on fluorinated benzyl halides to produce fluorinated benzylamines, which are ubiquitous in CNS-active pharmaceuticals due to fluorine's ability to alter pKa and block cytochrome P450-mediated metabolic degradation[1].

Mechanistic Paradigms in Synthesis & Application

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

Traditionally, synthesizing highly functionalized fluorinated benzyl bromides required harsh halogenation conditions that exhibited poor functional group tolerance. Recent advancements have introduced visible-light-mediated photoredox catalysis as a mild, atom-economical alternative. A photoinduced ATRA process allows the difunctionalization of styrenes using α-bromo-α-fluorocarbonyls to generate fluorinated benzyl bromides[2].

Causality & Design: The use of a photocatalyst (e.g., Ir(ppy)₃ or organic dyes like 4CzIPN) under blue LED irradiation facilitates a single-electron transfer (SET) to the fluorinated reagent, generating an electrophilic fluorinated radical. This radical adds regioselectively to the less sterically hindered terminal carbon of the styrene double bond. The resulting benzylic radical then abstracts a bromine atom to yield the final fluorinated benzyl bromide. This method is highly cost-effective, requiring minimal photocatalyst loading[3].

Photoredox-catalyzed ATRA pathway for fluorinated benzyl bromides.

Dual Ni/Photoredox Catalysis for C(sp²)–C(sp³) Cross-Coupling

Fluorinated benzyl halides are excellent precursors for generating benzylic radicals in dual photoredox/nickel-catalyzed cross-couplings. These reactions forge complex C(sp²)–C(sp³) bonds under exceptionally mild conditions, bypassing the need for pre-formed organometallic reagents.

Causality & Design: The photoredox cycle generates a fluorinated benzyl radical from the halide via SET. Concurrently, the Ni(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(II) intermediate captures the transient benzylic radical to form a high-valent Ni(III) species, which undergoes rapid reductive elimination to forge the C–C bond. The electronic nature of the fluorinated benzylic radical directly impacts the reversible radical addition to Ni(II), dictating the overall reaction efficiency and suppressing homocoupling side reactions[4].

Dual Ni/photoredox catalytic cycle for C(sp2)-C(sp3) cross-coupling.

Radiochemistry: ¹⁸F-Labeled Prosthetic Groups

In Positron Emission Tomography (PET),[¹⁸F]fluorobenzyl halides (such as [¹⁸F]fluorobenzyl bromide or iodide) serve as robust prosthetic groups to radiofluorinate complex biological vectors (e.g., peptides, antibodies). Traditional syntheses of these ¹⁸F-labeled halides were multi-step, tedious, and prone to radioactive decay losses. Recent have enabled the one-step synthesis of these aromatic electrophiles, drastically reducing synthesis time and improving radiochemical yields[5].

Quantitative Data Summaries

Table 1: Comparison of Synthetic Methodologies for Fluorinated Benzyl Halides

| Method | Reagents / Catalyst | Key Mechanistic Features | Yield Range |

| Traditional Benzylic Bromination | NBS, Radical Initiator (AIBN) | Requires pre-functionalized toluene derivatives; proceeds via free-radical chain mechanism. Prone to over-bromination. | 50–75% |

| Photoredox ATRA | Styrene, α-bromo-α-fluorocarbonyl, Ir(ppy)₃ (1000 ppm) | Mild, room temperature, high functional group tolerance. Suppresses polar side reactions. | 70–95% |

| Dual Photoredox/Mn Catalysis | Alkene, bromonitromethane, 4CzIPN, MnBr₂ | Synergistic radical generation via cyanoarene and halogen trapping via Mn(II). | 65–88% |

Table 2: Radiochemical Yields (RCY) for ¹⁸F-Labeled Benzyl Halides

| Radiotracer Prosthetic Group | Synthesis Method | Total Time | RCY (%) |

| 4-[¹⁸F]Fluorobenzyl bromide | Multi-step (Reduction/Bromination) | > 90 min | 20–55% |

| [¹⁸F]Fluorobenzyl iodide | Two-step synthesis | ~ 80 min | 30–45% |

| [¹⁸F]Aromatic Electrophiles | One-step Organophotoredox SNAr | < 40 min | 20–89% |

Experimental Protocols: Self-Validating Workflows

Protocol 1: Photoinduced ATRA for the Synthesis of Fluorinated Benzyl Bromides

Objective: Synthesize functionalized fluorinated benzyl bromides from styrenes via visible-light catalysis. Rationale & Causality: Utilizing Ir(ppy)₃ at a low loading (1000 ppm) ensures an efficient SET cycle without causing over-oxidation of the product. Acetonitrile is selected as the solvent because its polarity stabilizes the radical ion intermediates generated during the photoredox cycle.

-

Preparation: In an 8 mL Chemglass vial equipped with a PTFE septum, add the styrene derivative (0.5 mmol) and Ir(ppy)₃ (0.5 µmol, 0.1 mol%).

-

Reagent Addition: Add anhydrous acetonitrile (2.0 mL) followed by the α-bromo-α-fluorocarbonyl reagent (0.75 mmol). Causality: A 1.5-fold excess of the fluorinated reagent drives the equilibrium forward, ensuring complete conversion of the styrene.

-

Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) or sparging with argon for 15 minutes. Causality: Molecular oxygen acts as a triplet quencher for the excited state of the photocatalyst and traps carbon-centered radicals, which would severely depress product yields.

-

Irradiation: Irradiate the vial with a blue LED strip (λmax = 455 nm) at room temperature for 15 hours.

-

Self-Validation Step: Monitor the reaction via GC-MS or TLC. The complete disappearance of the starting styrene peak and the emergence of a heavier mass adduct validates the efficiency of the ATRA process.

-

Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the fluorinated benzyl bromide[2].

Protocol 2: Williamson Ether Synthesis using 3-Ethoxy-2,4-difluorobenzyl bromide

Objective: Introduction of the 3-ethoxy-2,4-difluorobenzyl moiety into a phenol scaffold. Rationale & Causality: The benzylic bromide is an excellent leaving group for an Sₙ2 mechanism. Employing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) maximizes the nucleophilicity of the phenoxide while minimizing competing E2 elimination side reactions[6].

-

Deprotonation: In a flame-dried round-bottom flask, dissolve the target phenol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ion significantly increases its nucleophilicity compared to the neutral phenol.

-

Electrophile Addition: Slowly add 3-ethoxy-2,4-difluorobenzyl bromide (1.1 eq) dropwise. Caution: Fluorinated benzyl bromides are potent lachrymators; this step must be performed strictly in a fume hood.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Self-Validation Step: Monitor by LC-MS. The formation of the ether product mass peak [M+H]⁺ and the absence of the starting phenol confirm successful nucleophilic displacement.

-

Workup: Cool to room temperature, dilute with water to crash out highly lipophilic products, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

References

-

From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - Organic Letters, ACS Publications.[Link]

-

From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC, National Institutes of Health.[Link]

-

Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System - MDPI.[Link]

-

Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp²)–C(sp³) Cross-Couplings - PMC, National Institutes of Health.[Link]

-

Synthesis of 4-[¹⁸F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions - ResearchGate.[Link]

-

One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC, National Institutes of Health.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Ethoxy-2,4-difluorobenzyl bromide|1017778-22-1 [benchchem.com]

The Fluorine Advantage: A Technical Guide to Modulating Bioactivity in Organic Molecules

Abstract

The strategic incorporation of fluorine into organic molecules has become one of the most powerful and prevalent strategies in modern drug discovery. With over 30% of small-molecule drugs approved since 2020 containing at least one fluorine atom, its role has evolved from a novelty to a cornerstone of medicinal chemistry.[1] This guide provides an in-depth exploration of the fundamental principles governing fluorine's influence on molecular properties. We will dissect the causal relationships between fluorine's unique characteristics—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—and its profound effects on metabolic stability, target binding affinity, physicochemical properties, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics.

The Unique Profile of a "Super-Atom"

Fluorine is not merely a hydrogen isostere; its properties are unique and transformative. Understanding these core characteristics is fundamental to appreciating its utility in drug design.

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][2] This allows for the bioisosteric replacement of hydrogen without introducing significant steric hindrance, a crucial factor for fitting into tightly constrained binding pockets.[2][3]

-

Extreme Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine exerts a powerful inductive electron-withdrawing effect.[1][4] This polarization of the carbon-fluorine (C-F) bond and adjacent bonds is the primary driver behind its ability to modulate pKa, dipole moments, and molecular conformation.[1][5]

-

The Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[1] This exceptional stability makes it highly resistant to metabolic cleavage, a property central to enhancing drug half-life.[1][6]

The interplay of these properties allows fluorine to act as a "magic bullet," fine-tuning multiple molecular parameters simultaneously.[7]

Enhancing Metabolic Stability: The "Fluorine Shield"

A primary reason for incorporating fluorine is to block unwanted metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes.[1][5][8] Promising drug candidates often fail because they are cleared too rapidly from the body. Strategic fluorination provides a robust solution.

Causality: CYP-mediated metabolism frequently involves the oxidation of a C-H bond at a metabolically vulnerable position (e.g., benzylic or alpha to a heteroatom). By replacing this "soft spot" with a strong, non-oxidizable C-F bond, chemists can effectively shield the molecule from enzymatic attack.[1][9] This not only increases the drug's half-life but can also prevent the formation of potentially toxic metabolites.[1][10]

A classic example is the development of the EGFR inhibitor Gefitinib, where the introduction of fluorine and chlorine atoms prevented aromatic hydroxylation, significantly improving its metabolic stability.[8]

Modulating Physicochemical Properties for Optimal Performance

Fluorine's electronic influence extends to fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The powerful inductive effect of fluorine significantly alters the pKa of nearby acidic or basic functional groups.

-

Bases: Fluorine lowers the pKa of the conjugate acid of a nearby base, making the base weaker.[1][11]

-

Acids: Conversely, it lowers the pKa of a nearby acidic group, making the acid stronger.[1]

Causality: This modulation is critical for controlling a molecule's ionization state at physiological pH (typically ~7.4). A weaker base will be less protonated in the gut, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[5] Judicious pKa tuning is a key strategy for optimizing both solubility and permeability.[7][12]

Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is highly context-dependent and serves as a powerful tool for fine-tuning.

-

Single Aromatic Fluorine: A single fluorine atom on an aromatic ring generally increases lipophilicity (LogP).[13][14]

-

Aliphatic or Multiple Fluorines: The addition of fluorine to aliphatic chains or the use of polyfluorinated groups (e.g., -CF₃, -CF₂H) can either increase or decrease lipophilicity, depending on the overall molecular context.[1][10][14] The highly polarized nature of multiple C-F bonds can lead to a decrease in LogP.[1]

Causality: This ability to precisely adjust LogP allows chemists to navigate the delicate balance required for drug efficacy. A drug must be lipophilic enough to cross cell membranes but soluble enough to be transported in the blood. Fluorination provides a means to "dial-in" the optimal lipophilicity for a given target and desired pharmacokinetic profile.[15]

Conformational Control

Beyond simple electronics, fluorine can dictate the three-dimensional shape of a molecule. The gauche effect , where the polar C-F bond prefers a specific spatial orientation relative to other polar groups, can stabilize a molecule in its "bioactive conformation."[1]

Causality: By locking the molecule into the precise shape required for optimal binding to its protein target, conformational stabilization can lead to a significant increase in potency and selectivity, reducing off-target effects.[1][16]

Enhancing Target Binding Affinity

Beyond improving pharmacokinetics, fluorine can directly participate in and enhance interactions within the target protein's binding pocket.[5][17] This can manifest as a significant increase in potency.

Causality: The polarized C-F bond can engage in favorable non-covalent interactions that are unavailable to a C-H bond. These include:

-

Dipole-Dipole Interactions: The C-F dipole can align with polar groups in the protein.[1]

-

Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich systems like amide carbonyls (C-F···C=O).

-

Weak Hydrogen Bonds: While a controversial topic, the fluorine atom can act as a weak hydrogen bond acceptor.[1][4]

Furthermore, by displacing a water molecule from a hydrophobic pocket without the energetic penalty of desolvating a hydroxyl group, fluorine can provide a favorable entropic contribution to binding. The anti-cancer drug Alpelisib is a prime example where a trifluoromethyl group is responsible for high affinity toward the PI3K binding site through a hydrogen bond.[18]

| Property | Non-Fluorinated Parent | Fluorinated Analogue | Consequence |

| Metabolic Half-life (t½) | Often Short | Significantly Longer | Increased drug exposure.[1][8] |

| pKa (of a nearby amine) | e.g., 9.5 | e.g., 7.8 | Reduced ionization at pH 7.4, improved permeability.[11][12] |

| Binding Affinity (Ki) | Moderate | Often Lower (Higher Potency) | Less drug required for therapeutic effect.[3][5] |

| Lipophilicity (LogD) | Variable | Tunable (Up or Down) | Optimized balance of solubility and permeability.[1][14] |

Experimental Protocols: Self-Validating Systems

To rationally apply the principles outlined above, robust experimental validation is essential. The following protocols describe self-validating systems for assessing two critical parameters influenced by fluorination.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a fluorinated compound compared to its non-fluorinated parent, providing a quantitative measure of improved metabolic stability.

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound and its parent analogue in DMSO.

-

Thaw cryopreserved Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH (cofactor) solution in the same phosphate buffer. Keep on ice.

-

-

Incubation:

-

In a 96-well plate, add 98 µL of the HLM suspension to each well.

-

Add 1 µL of the 10 mM test compound stock solution to triplicate wells for a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH solution to each well. For the T=0 time point, add 1 µL of acetonitrile instead of NADPH to stop the reaction immediately.

-

-

Time-Point Sampling:

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in triplicate wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil).

-

-

Sample Processing & Analysis:

-

Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Monitor the disappearance of the parent compound over time relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693 / k.

-

Causality Check: A significantly longer half-life for the fluorinated compound directly validates the hypothesis that fluorination blocked a key metabolic site.

-

Protocol: P-glycoprotein (Pgp) Substrate Assessment using a Caco-2 Bidirectional Transport Assay

Objective: To determine if fluorination alters a compound's susceptibility to efflux by the P-glycoprotein (Pgp) transporter, a key mechanism of drug resistance and poor CNS penetration.[12]

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells (a human colon adenocarcinoma cell line that expresses Pgp) on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

-

Verify monolayer integrity before the experiment using TEER (Transepithelial Electrical Resistance) measurement.

-

-

Transport Assay Setup:

-

Wash the cell monolayers with warm (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Prepare dosing solutions of the test compound (fluorinated and non-fluorinated) at a concentration of 10 µM in transport buffer.

-

-

Bidirectional Transport Measurement:

-

Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking for 2 hours.

-

-

Sample Collection and Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of the compound in all samples by LC-MS/MS.

-

-

Data Calculation and Interpretation:

-

Calculate the apparent permeability coefficient (Papp) for both directions:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

-

-

Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

Causality Check: An ER > 2.5 suggests the compound is a Pgp substrate.[12] If the fluorinated analogue shows a significantly lower ER than the parent compound, it validates that the structural or physicochemical changes (e.g., reduced basicity) successfully mitigated Pgp-mediated efflux.

-

Conclusion and Future Perspectives

The strategic use of fluorine is a mature yet continually evolving field in drug discovery. Its ability to predictably and profoundly modulate key molecular properties—enhancing metabolic stability, fine-tuning pKa and lipophilicity, controlling conformation, and improving binding affinity—makes it an indispensable tool for medicinal chemists.[5][19][20] The ongoing development of novel synthetic methods is making a wider array of fluorinated building blocks accessible, promising even more sophisticated molecular designs in the future.[21][22][23] As our understanding of the subtle interplay between fluorine and biological systems deepens, the rational, data-driven incorporation of this unique element will continue to be a critical factor in overcoming the challenges of drug development and delivering safer, more effective medicines.

References

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Available from: [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

-

Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available from: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available from: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

Novel synthesis of fluorinated molecules with potential in drug research developed. idw - Informationsdienst Wissenschaft. Available from: [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available from: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available from: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available from: [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available from: [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available from: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar. Available from: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]

-

Application of Bioisosteres in Drug Design. University of Notre Dame. Available from: [Link]

-

Novel method to synthesise valuable fluorinated drug compounds. EurekAlert!. Available from: [Link]

-

Fluorination Methods for Drug Discovery and Development. ResearchGate. Available from: [Link]

-

Fluorine in health care Organofluorine containing blockbuster drugs. University of St Andrews Research Portal. Available from: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available from: [Link]

-

Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. Available from: [Link]

-

Current and emerging analytical techniques for the determination of PFAS in environmental samples. University of Chemistry and Technology, Prague. Available from: [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Available from: [Link]

-

Case studies of fluorine in drug discovery. University of Chemistry and Technology, Prague. Available from: [Link]

-

Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Available from: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available from: [Link]

-

Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). ResearchGate. Available from: [Link]

-

A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. inhancetechnologies.com [inhancetechnologies.com]

- 17. tandfonline.com [tandfonline.com]

- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. apolloscientific.co.uk [apolloscientific.co.uk]

- 22. sciencedaily.com [sciencedaily.com]

- 23. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 6-Step Regiocontrolled Synthesis of 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene from 2,5-Dichlorophenol

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly specific poly-substituted benzyl chlorides, such as 1-(chloromethyl)-4-ethoxy-2-fluorobenzene , presents a significant regiochemical challenge. Direct functionalization of unactivated precursors often yields intractable isomeric mixtures. This application note details a highly optimized, 6-step regiocontrolled pathway starting from the inexpensive bulk chemical 2,5-dichlorophenol .

The cornerstone of this route is the strategic use of a transient nitro group. By introducing a nitro group, the aromatic ring is activated for a highly regioselective Halex (halogen exchange) fluorination. Subsequent global reduction simultaneously removes the directing nitro group (via conversion to an amine and deamination) and cleaves the unactivated aryl chloride, leaving the robust aryl fluoride intact. A final Blanc chloromethylation exploits the synergistic directing effects of the established substituents to yield the target molecule with exceptional regiochemical fidelity.

Retrosynthetic Strategy & Pathway Rationale

The transformation of 2,5-dichlorophenol to 1-(chloromethyl)-4-ethoxy-2-fluorobenzene requires the precise orchestration of electronic effects.

-

Activation via Nitration: Unactivated aryl chlorides are inert to nucleophilic fluorination. Nitration of 2,5-dichlorophenol occurs exclusively para to the hydroxyl group, placing the nitro group ortho to the C5-chlorine and meta to the C2-chlorine.

-

Selective SNAr (Halex): The transient nitro group lowers the LUMO of the ring, allowing fluoride to selectively attack the ortho-chlorine (C5) via a stabilized Meisenheimer complex. The meta-chlorine (C2) remains untouched.

-

Chemoselective Hydrodehalogenation: Palladium-catalyzed hydrogenation reduces the nitro group to an amine while simultaneously cleaving the unactivated C2-chlorine bond. The C5-fluorine bond is preserved due to its high bond dissociation energy.

-

Regioselective Chloromethylation: After removing the amine via reductive deamination, the resulting 3-fluorophenetole undergoes Blanc chloromethylation. The strong para-directing effect of the ethoxy group dictates the final position of the chloromethyl moiety.

Figure 1: 6-Step synthetic pathway from 2,5-dichlorophenol to the target benzyl chloride.

Step-by-Step Experimental Protocols

Stage 1: Electrophilic Aromatic Nitration

Objective: Introduce an electron-withdrawing group to activate the ring for subsequent nucleophilic substitution.

-

Procedure: Dissolve 2,5-dichlorophenol (1.0 equiv) in glacial acetic acid and cool to 0 °C. Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 equiv) and H₂SO₄ (catalytic). Maintain the temperature below 5 °C to prevent over-nitration. Stir for 2 hours, then pour over crushed ice. Filter the resulting yellow precipitate (2,5-dichloro-4-nitrophenol), wash with cold water, and dry under vacuum.

-

Causality Check: The hydroxyl group is a strong ortho/para director. Due to steric hindrance at the ortho position (flanked by a chlorine atom), nitration proceeds almost exclusively at the para position (C4).

Stage 2: O-Alkylation (Protection & Directing Group Setup)

Objective: Convert the hydroxyl group to an ethoxy ether to prevent side reactions in the basic Halex step and establish the final para-directing group.

-

Procedure: To a solution of 2,5-dichloro-4-nitrophenol (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equiv) and bromoethane (1.5 equiv). Heat the suspension to 80 °C for 6 hours under nitrogen. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-ethoxy-2,5-dichloro-4-nitrobenzene.

Stage 3: Selective SNAr Fluorination (Halex Reaction)

Objective: Chemoselectively replace the C5-chlorine with a fluorine atom[1][2].

-

Procedure: In a rigorously dried Schlenk flask, combine 1-ethoxy-2,5-dichloro-4-nitrobenzene (1.0 equiv), spray-dried KF (3.0 equiv), and 18-crown-6 (0.1 equiv) in anhydrous sulfolane. Heat the mixture to 150 °C for 18 hours under a positive nitrogen pressure. Cool the mixture, dilute with water, and extract with MTBE. Purify via silica gel chromatography to isolate 1-ethoxy-2-chloro-5-fluoro-4-nitrobenzene.

-

Causality Check: Spray-dried KF and 18-crown-6 are mandatory to maximize the solubility and nucleophilicity of the "naked" fluoride ion in the organic phase.

Stage 4: Global Reduction & Hydrodehalogenation

Objective: Reduce the nitro group to an amine and catalytically cleave the unactivated C2-chlorine bond[3][4].

-

Procedure: Dissolve the intermediate from Stage 3 in methanol. Add triethylamine (2.0 equiv) and 10% Pd/C (0.05 equiv Pd). Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst, concentrate, and partition between water and dichloromethane to isolate 4-ethoxy-2-fluoroaniline.

-

Causality Check: Triethylamine is critical; it acts as an acid scavenger for the HCl generated during hydrodehalogenation. Without it, the reaction mixture becomes highly acidic, protonating the product aniline and poisoning the palladium catalyst.

Stage 5: Reductive Deamination

Objective: Remove the amino group to yield the intermediate 3-fluorophenetole.

-

Procedure: Suspend 4-ethoxy-2-fluoroaniline (1.0 equiv) in aqueous HCl (3 M) and cool to 0 °C. Add a solution of NaNO₂ (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. Slowly add cold 50% hypophosphorous acid (H₃PO₂, 5.0 equiv). Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 4 hours). Extract with diethyl ether, wash with saturated NaHCO₃, dry, and concentrate to yield 3-fluorophenetole.

Stage 6: Regioselective Blanc Chloromethylation

Objective: Introduce the chloromethyl group directly para to the ethoxy group[5][6].

-